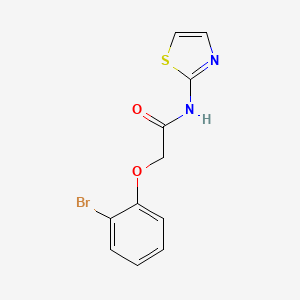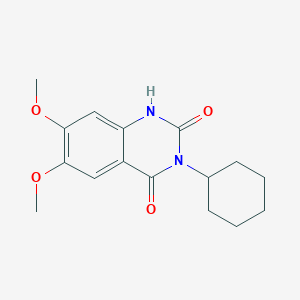![molecular formula C17H13ClN2O3 B5527742 1-benzyl-3-chloro-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5527742.png)
1-benzyl-3-chloro-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, including 1-benzyl-3-chloro-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione, often involves palladium-catalyzed Suzuki coupling reactions. These methodologies allow for the construction of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain, demonstrating solubility in common organic solvents and strong fluorescence properties (Zhang & Tieke, 2008).
Molecular Structure Analysis
The crystal structure and molecular analysis of related compounds have revealed nonplanar conformations stabilized by intermolecular interactions. For example, 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione showcases a dihedral angle indicating the nonplanarity and stabilizing intermolecular interactions (Aydın et al., 2013). These structural insights are critical for understanding the physical and chemical behaviors of the compound.
Chemical Reactions and Properties
Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives participate in a variety of chemical reactions, including acylation and cyclocondensation, to form a wide range of compounds with potential biological activities and applications in materials science. The acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids and the cyclocondensation to produce furo[2,3-b]pyridines are examples of such reactions (Jones et al., 1990).
Physical Properties Analysis
The solubility in common organic solvents and strong fluorescence with significant Stokes shifts are notable physical properties of the pyrrolo[3,4-c]pyrrole-1,4-dione derivatives. These properties are influenced by the molecular structure, including the presence of substituted phenyl groups and the main chain's polyconjugated carbon backbone (Zhang & Tieke, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-3-chloro-4-(3-hydroxyanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-14-15(19-12-7-4-8-13(21)9-12)17(23)20(16(14)22)10-11-5-2-1-3-6-11/h1-9,19,21H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOCCMMKOYLEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-chloro-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6,7-trimethyl-8-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5527674.png)
![7-[(5-acetyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5527688.png)
![(1S*,5R*)-3-[(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5527690.png)
![(3R*,4S*)-1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5527717.png)

![N-[(1-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5527726.png)

![4-[(ethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5527741.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5527761.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5527764.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5527767.png)
![N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5527770.png)